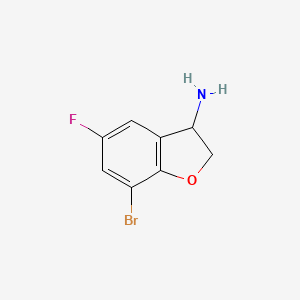

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxybenzaldehyde and 3-bromoaniline.

Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzofuran ring.

Amination: The final step involves the introduction of the amine group at the 3-position of the benzofuran ring. This can be accomplished using various amination reagents and conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.

Cyclization: Further cyclization reactions can be performed to create more complex polycyclic structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine include:

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine: This compound has similar structural features but with different halogen substitutions.

4-Bromo-N-ethyl-7-fluoro-2,3-dihydro-1-benzofuran-3-amine: Another benzofuran derivative with an ethyl group instead of an amine group.

The uniqueness of this compound lies in its specific halogen substitutions and amine group, which contribute to its distinct chemical and biological properties.

Biological Activity

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a benzofuran core with bromine and fluorine substituents, suggests various interactions with biological targets. This article reviews the compound's biological activities, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

- Molecular Formula : C8H8BrFNO

- Molecular Weight : Approximately 232.05 g/mol

The presence of bromine and fluorine enhances the compound's reactivity, making it suitable for various chemical transformations and biological interactions.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound has activity against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium tuberculosis | Antimycobacterial | 8 μg/mL |

| Staphylococcus aureus | Antibacterial | 29.76 μg/mL |

| Candida albicans | Antifungal | 11.38 μg/mL |

The compound's structure allows it to inhibit the growth of these pathogens effectively, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

This compound has shown promise in cancer research. Its mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation:

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell signaling pathways | |

| Lung Cancer | Induction of apoptosis |

In vitro studies suggest that the compound may induce cell cycle arrest and promote apoptosis in cancer cells, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes critical for various cellular processes:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protein Kinase | Competitive inhibition | |

| Bromodomain Proteins | Selective inhibition |

These interactions suggest that this compound could be developed into a therapeutic agent targeting specific diseases linked to these enzymes.

Case Studies

- Antimycobacterial Study : A series of benzofuran derivatives were synthesized and evaluated for their activity against M. tuberculosis. The study found that compounds with similar structures to this compound exhibited MIC values as low as 8 μg/mL, indicating strong potential for treating tuberculosis .

- Cancer Cell Line Study : In a study involving breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 μM, suggesting effective anticancer properties through apoptosis induction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be optimized?

- Methodology : Start with halogenated dihydrobenzofuran precursors (e.g., 5-bromo-2,3-dihydrobenzo[b]furan derivatives). Introduce fluorine via electrophilic substitution using fluorinating agents like Selectfluor™ under controlled pH (pH 6–7) to avoid over-halogenation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical due to the compound’s sensitivity to decomposition. Optimization should focus on temperature (60–80°C) and reaction time (12–24 hours) to balance yield and purity .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structurally similar analogs?

- Methodology :

- ¹H NMR : Look for characteristic splitting patterns:

- Aromatic protons: Deshielded signals at δ 6.8–7.2 ppm (split by fluorine and bromine substituents).

- Dihydrofuran ring protons: Doublets of doublets (δ 3.5–4.5 ppm) due to coupling with adjacent NH₂ and fluorine .

- HRMS : Exact mass calculation for C₈H₆BrFN₂O (M+H⁺ = 257.96) ensures molecular identity. Isotopic peaks for bromine (¹⁸¹Br: ~50% abundance) confirm substitution .

Q. What are the key safety precautions for handling this compound in laboratory settings?

- Methodology :

- Storage : Store at 0–6°C under inert gas (argon) to prevent oxidation of the amine group .

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis.

- Spill Response : Neutralize spills with activated charcoal or vermiculite; avoid water to prevent exothermic reactions with bromine .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its intermolecular interactions and stability?

- Methodology : Single-crystal X-ray diffraction reveals:

- Packing : Bromine and fluorine atoms form halogen bonds (Br···F distances ~3.2 Å), stabilizing the lattice.

- Hydrogen bonding : NH₂ groups interact with adjacent oxygen atoms (N–H···O, 2.8–3.0 Å), affecting solubility .

- Torsional angles : Dihydrofuran ring puckering (C2–C3–O–C7 = 15.2°) impacts conformational flexibility .

Q. What strategies resolve contradictions in biological activity data for benzofuran-3-amine derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-response assays : Test across concentrations (1–100 µM) to differentiate specific vs. nonspecific effects.

- SAR analysis : Compare substituent effects (e.g., bromine enhances lipophilicity and membrane penetration; fluorine modulates electronic properties) .

- Control experiments : Use knockout strains (e.g., S. aureus ΔmprF) to isolate target-specific activity .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) aid in pharmacokinetic studies of this compound?

- Methodology :

- Synthesis : Introduce ¹⁵N via reductive amination using ¹⁵NH₄Cl. For ¹⁹F labeling, use fluorinated precursors (e.g., 5-fluoro-2,3-dihydrobenzofuran) .

- Applications :

- PET imaging : ¹⁸F-labeled analogs track biodistribution in vivo.

- Metabolic profiling : ¹⁹F NMR quantifies hepatic metabolism without background interference .

Properties

Molecular Formula |

C8H7BrFNO |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2 |

InChI Key |

VBTHEEIQMYZFBV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C(=CC(=C2)F)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.